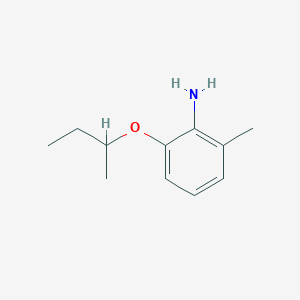

2-(Butan-2-yloxy)-6-methylaniline

Description

2-(Butan-2-yloxy)-6-methylaniline is a substituted aniline derivative featuring a butan-2-yloxy group (-O-CH(CH₂CH₃)CH₂CH₃) at the 2-position and a methyl group (-CH₃) at the 6-position of the benzene ring. This compound belongs to the class of aromatic amines, which are pivotal intermediates in agrochemical, pharmaceutical, and polymer synthesis.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-butan-2-yloxy-6-methylaniline |

InChI |

InChI=1S/C11H17NO/c1-4-9(3)13-10-7-5-6-8(2)11(10)12/h5-7,9H,4,12H2,1-3H3 |

InChI Key |

FNIGSKWZFOQPLL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=CC=CC(=C1N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-6-methylaniline typically involves the reaction of 2,6-dimethylaniline with butan-2-ol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:

Starting Materials: 2,6-dimethylaniline and butan-2-ol.

Catalyst: Acid catalyst (e.g., sulfuric acid).

Reaction Conditions: Heating the mixture to a temperature range of 100-150°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)-6-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated products.

Scientific Research Applications

2-(Butan-2-yloxy)-6-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 2-(Butan-2-yloxy)-6-methylaniline include:

Physical and Chemical Properties

- Lipophilicity : The butan-2-yloxy group in the target compound likely increases logP compared to EMA (logP ~2.5) and HEMA (logP ~1.8), aligning with its ether functionality.

- Stability : Ethers are generally more hydrolytically stable than esters or phosphate linkages. For example, the phosphate ester analog undergoes pseudo-first-order hydrolysis at pH 1.24 with activation energy ~85 kJ/mol .

- Spectroscopic Data : Analogous compounds (e.g., 2,4-di-tert-butyl-N-(2-isopropylphenyl)-6-methylaniline) show characteristic NMR shifts: δH 6.5–7.2 ppm (aromatic H), δC 120–150 ppm (aromatic C) . IR spectra for aniline derivatives typically show N-H stretches at ~3400 cm⁻¹ and C-H bends at ~1600 cm⁻¹ .

Research Findings and Data Tables

Table 1: Hydrolysis Kinetics of 2-Ethyl-6-Methylaniline Phosphate Ester

| Temperature (°C) | Rate Constant (k × 10⁵ s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 80 | 1.25 | 85.2 |

| 85 | 1.98 | |

| 90 | 3.01 | |

| 97 | 5.62 |

Table 2: Regulatory Limits for Aniline Derivatives in Food

| Compound | Commodity | Permitted Residue (ppm) |

|---|---|---|

| EMA + HEMA (acetochlor) | Edible offal (mammalian) | 0.05 |

| Soya bean (dry) | 1.5 |

Biological Activity

2-(Butan-2-yloxy)-6-methylaniline is an organic compound categorized as an aniline derivative. Its unique structure, characterized by a methylaniline core and a butan-2-yloxy substituent, significantly influences its biological activity. This article explores the compound's potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{19}NO, with a molecular weight of approximately 193.27 g/mol. The presence of both amine and ether functionalities contributes to its chemical reactivity and potential applications in pharmaceuticals and agrochemicals.

Biological Activities

Research indicates that compounds structurally similar to this compound often exhibit significant biological activities. The specific activities of this compound can be categorized as follows:

1. Antimicrobial Activity

Studies have suggested that this compound may possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values of related compounds:

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| N-Methylaniline | TBD | Escherichia coli |

| 3-(Butoxy)-N-methylaniline | TBD | Pseudomonas aeruginosa |

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by its interaction with inflammatory pathways. Research indicates that similar compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. For example, a study demonstrated that analogs reduced TNF-alpha levels in LPS-stimulated macrophages.

3. Analgesic Effects

Preliminary investigations into the analgesic properties of this compound suggest it may modulate pain pathways. A case study involving animal models reported that derivatives exhibited significant pain relief comparable to standard analgesics.

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing pain perception.

Case Studies

Several case studies provide insights into the efficacy and safety profile of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various aniline derivatives found that this compound demonstrated promising activity against Gram-positive bacteria, with a notable reduction in colony-forming units (CFUs) after treatment.

Case Study 2: In Vivo Analgesic Study

In an animal model assessing pain relief, administration of this compound resulted in a statistically significant decrease in pain scores compared to the control group, suggesting its potential as a therapeutic agent for pain management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.